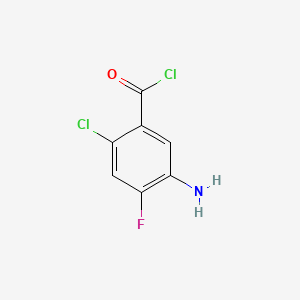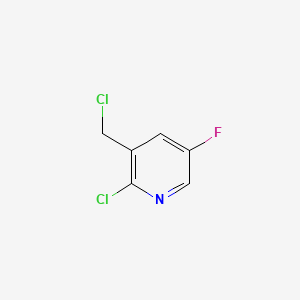
2-Cloro-3-(clorometil)-5-fluoropiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(chloromethyl)-5-fluoropyridine is a chemical compound with the molecular formula C6H5Cl2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 2-Chloro-3-(chloromethyl)-5-fluoropyridine and its derivatives often involves chlorination and fluorination processes . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(chloromethyl)-5-fluoropyridine is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring . The exact mass of the molecule is 160.9799046 g/mol .Physical And Chemical Properties Analysis
2-Chloro-3-(chloromethyl)-5-fluoropyridine has a molecular weight of 162.01 g/mol . It has a XLogP3-AA value of 2.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(chloromethyl)-5-fluoropyridine is not well understood. However, it is believed to inhibit the activity of certain enzymes and proteins, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-3-(chloromethyl)-5-fluoropyridine are not well studied. However, it is believed to have various effects on the human body, including anticancer, antiviral, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-3-(chloromethyl)-5-fluoropyridine in lab experiments is its versatility. It can be used as a building block in the synthesis of various biologically active compounds. However, one limitation is its toxicity, which can be dangerous if not handled properly.
Direcciones Futuras
There are several future directions for research on 2-Chloro-3-(chloromethyl)-5-fluoropyridine. One direction is to study its mechanism of action and its effects on various enzymes and proteins. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, research can be conducted to develop safer and more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 2-Chloro-3-(chloromethyl)-5-fluoropyridine involves the reaction of 5-fluoropicolinonitrile with thionyl chloride, followed by the reaction of the resulting 2-chloro-5-fluoropyridine with formaldehyde and hydrogen chloride. The final product is obtained by treating the resulting 2-chloro-3-(chloromethyl)-5-fluoropyridine with sodium hydroxide.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
“2-Cloro-3-(clorometil)-5-fluoropiridina” se ha utilizado en la síntesis de nuevos derivados de α-aminofosfonatos que llevan sustituidos los grupos quinolina o quinolona y tiazol . Estos compuestos han mostrado una actividad antimicrobiana potencial. Los compuestos sintetizados exhibieron actividades inhibitorias moderadas contra cepas de bacterias Gram‐positivas y ‐negativas, con valores de MIC que oscilan entre 0,25 y 128 μg/mL . Algunos de estos compuestos también mostraron una excelente inhibición antifúngica con valores de MIC que oscilan entre 0,25 y 32 μg/mL .
Servicios de salud
Este compuesto se utiliza en los servicios de salud . Aunque las aplicaciones específicas dentro de los servicios de salud no se detallan en la fuente, es probable que sus propiedades antimicrobianas desempeñen un papel en estas aplicaciones.
Investigación y desarrollo científico
“this compound” se utiliza en la investigación y el desarrollo científico . Esto podría implicar el desarrollo de nuevos productos farmacéuticos, el estudio de reacciones químicas o la síntesis de nuevos compuestos.
Síntesis de derivados
“this compound” se puede utilizar en la síntesis de diversos derivados. Por ejemplo, se ha utilizado en la síntesis de derivados de 2-Cloro-3-formil quinolina .
Desarrollo de fármacos antimicrobianos
Dadas sus propiedades antimicrobianas, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos . Esto podría ser particularmente importante en la lucha contra las bacterias resistentes a los antibióticos.
Propiedades
IUPAC Name |
2-chloro-3-(chloromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUXJQLARCXUCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


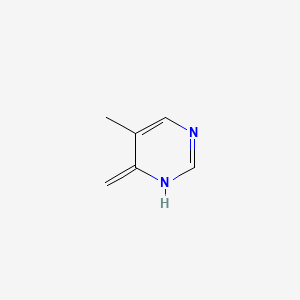
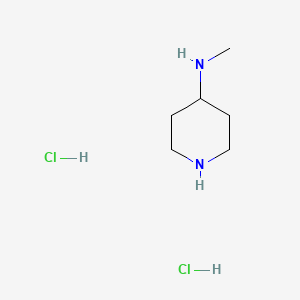

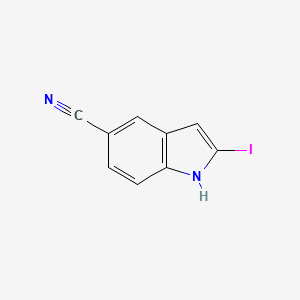
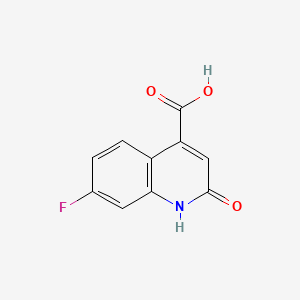
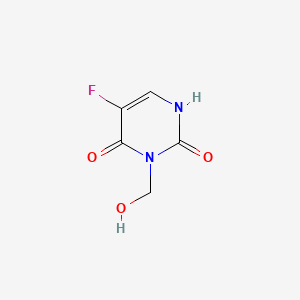
![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)
